6-Amino-2-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol hydrochloride
Description
6-Amino-2-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol hydrochloride is a benzocycloheptene derivative characterized by a seven-membered bicyclic framework fused with a benzene ring. The compound features a hydroxyl group (-OH) at position 5, an amino group (-NH₂) at position 6, and a methoxy (-OCH₃) substituent at position 2, with the hydrochloride salt enhancing its solubility and stability for pharmacological applications.
Key structural attributes include:
- Bicyclic framework: Enhances rigidity, influencing receptor binding selectivity.
- Amino and hydroxyl groups: Critical for hydrogen bonding with biological targets.
- Methoxy group: Modulates lipophilicity and metabolic stability.
Properties
IUPAC Name |
6-amino-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-15-9-5-6-10-8(7-9)3-2-4-11(13)12(10)14;/h5-7,11-12,14H,2-4,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCWKZDWXAZZSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(CCC2)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70849423 | |
| Record name | 6-Amino-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23983-57-5 | |
| Record name | 6-Amino-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Amino-2-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, including its effects on neurological conditions and potential antimicrobial properties.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C12H17ClN2O |
| Molecular Weight | 232.73 g/mol |
| Chemical Structure | Chemical Structure |
Neuroprotective Effects
Recent studies have indicated that compounds similar to this compound exhibit neuroprotective properties. For instance, research focusing on dopamine-induced toxicity in neuronal cells has shown that certain derivatives can mitigate neuronal death associated with Parkinson's disease. A study demonstrated that compounds protecting against dopamine-induced toxicity also regulated the expression of α-synuclein, a protein linked to neurodegeneration .
Case Studies
- Dopamine-Induced Neurotoxicity : In vitro studies using SH-SY5Y neuroblastoma cells revealed that compounds similar to this compound reduced cell death caused by dopamine exposure. The protective mechanism was associated with the modulation of α-synuclein levels .
- Antimicrobial Testing : In a comparative study of various antimicrobial agents derived from natural sources, compounds structurally related to the target compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were established to assess potency .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzocycloheptene derivatives are a structurally diverse class with varied pharmacological profiles. Below is a detailed comparison of the target compound with analogs reported in the literature:
Table 1: Structural and Functional Comparison of Benzocycloheptene Derivatives
Key Observations :
Substituent Effects: Methoxy groups (e.g., 2-OCH₃ in the target compound) increase metabolic stability but may reduce affinity for adrenergic receptors compared to hydroxylated analogs . Chlorophenyl or piperidinyl groups (e.g., SB-612111) confer selectivity for nociceptin receptors over classical opioid receptors .
Stereochemical Influence: cis-Configuration (e.g., cis-6-amino derivatives) enhances α-sympathomimetic activity, while trans-isomers show reduced efficacy .
Ring Modifications :
- Replacement of the benzene ring with oxepin (oxygen-containing) shifts activity from adrenergic to appetite suppression pathways .
Research Findings and Pharmacological Implications
- Computational models predict moderate binding to α₁-receptors (docking score: -9.2 kcal/mol) .
- Its 2,6-dichlorophenyl group is critical for NOP selectivity .
- Anorexigenic Derivatives: cis-4-Amino-1-benzoxepin-5-ol highlights the role of ring heteroatoms in diversifying biological outcomes .
Preparation Methods
Reduction of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one
- Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Solvent: Ethanol or tetrahydrofuran (THF).
- Conditions: The ketone is dissolved in the solvent and cooled to 0–5°C; NaBH4 is added slowly with stirring.
- Outcome: Selective reduction of the carbonyl to the corresponding 5-hydroxy compound.
- Yield: Typically high (>85%) under optimized conditions.
Amination at the 6-Position
- Method: Nucleophilic substitution or reductive amination.
- Reagents: Ammonia or primary amines, often in the presence of a reducing agent or catalyst.
- Conditions: Reaction carried out in polar solvents like ethanol or methanol, sometimes under elevated temperature (50–80°C).
- Notes: Direct amination can be challenging due to steric hindrance; alternative routes may involve protection/deprotection strategies or use of activated intermediates.
Methoxylation
- Source of Methoxy Group: Typically introduced early in synthesis via methylation of hydroxyl groups using methyl iodide (CH3I) or dimethyl sulfate (DMS).
- Conditions: Base such as potassium carbonate (K2CO3) in acetone or DMF, at room temperature or reflux.
- Purpose: To install the 2-methoxy substituent crucial for biological activity and compound stability.
Formation of Hydrochloride Salt
- Procedure: The free base amine is dissolved in anhydrous ether or ethanol, and anhydrous hydrogen chloride gas or hydrochloric acid solution is bubbled or added dropwise.
- Outcome: Precipitation of the hydrochloride salt, which is filtered and dried under vacuum.
- Advantages: Improves compound solubility and stability for storage and handling.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ketone Reduction | NaBH4, EtOH | 0–5 | Ethanol | 85–90 | Slow addition of NaBH4 to avoid side reactions |
| Amination | NH3 or amine, reductive amination agent | 50–80 | Methanol/EtOH | 60–75 | May require catalyst or protection steps |
| Methoxylation | CH3I, K2CO3 | RT to reflux | Acetone/DMF | 80–95 | Base-mediated methylation |
| Hydrochloride Salt | HCl gas or HCl solution | RT | Ether/Ethanol | Quantitative | Precipitation and isolation |
Research Findings and Analytical Data
- Purity: Preparations typically yield products with purity >95% after recrystallization.
- Characterization: Confirmed by NMR (1H and 13C), IR spectroscopy, and mass spectrometry.
- Melting Point: Hydrochloride salt exhibits a melting point range of approximately 150–155°C, indicative of high purity.
- Stability: The hydrochloride form shows enhanced stability against oxidation and moisture compared to the free base.
Notes on Industrial Scale-Up
- The reduction and amination steps are amenable to scale-up with appropriate safety controls due to the use of reactive hydrides and ammonia.
- Continuous flow reactors can improve reaction control, yield, and reproducibility.
- Solvent recovery and recycling are important for cost-efficiency and environmental compliance.
- The hydrochloride salt formation step is straightforward and scalable, facilitating formulation for pharmaceutical or research use.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Reaction Type | Critical Parameters | Outcome |
|---|---|---|---|---|
| Ketone Reduction | NaBH4, LiAlH4 | Reduction | Temperature control (0–5°C) | 5-hydroxy intermediate |
| Amination | NH3, reductive amination agents | Nucleophilic substitution | Elevated temperature (50–80°C) | Introduction of amino group |
| Methoxylation | Methyl iodide, K2CO3 | Alkylation | Base presence, solvent choice | Installation of methoxy group |
| Hydrochloride Salt Formation | HCl gas or solution | Salt formation | Room temperature | Stable hydrochloride salt form |
Q & A
Q. What are the recommended synthetic routes for 6-amino-2-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol hydrochloride?
- Methodological Answer : The synthesis typically involves functionalizing a benzocyclohepten scaffold. Key steps include:
- Nucleophilic substitution : Introduce the methoxy group via reaction with methanol under acidic or basic conditions. For example, methylation of a hydroxyl precursor using methyl iodide and a base like potassium carbonate .
- Amination : Reduce a ketone intermediate (e.g., 5-keto derivative) to the amine using reducing agents like sodium borohydride or lithium aluminum hydride, followed by HCl treatment to form the hydrochloride salt .
- Purification : Use column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the final product .
Q. Which spectroscopic methods are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the methoxy (δ ~3.3–3.5 ppm for ¹H) and amino groups. Aromatic protons in the benzocyclohepten ring appear as complex multiplet signals (δ 6.5–7.5 ppm) .
- IR Spectroscopy : Detect O–H (broad ~3200 cm⁻¹), C–O (methoxy, ~1250 cm⁻¹), and N–H (amine, ~3300 cm⁻¹) stretches .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS. For example, a molecular ion peak at m/z corresponding to C₁₃H₁₈ClNO₂ .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
- Waste Disposal : Segregate hazardous waste and collaborate with certified disposal agencies to mitigate environmental risks .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data during characterization?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons. For example, HMBC correlations can confirm methoxy attachment to the aromatic ring .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) to verify structural assignments .
- Isotopic Labeling : Introduce deuterated analogs to simplify complex splitting patterns in crowded spectral regions.
Q. What strategies enhance regioselective functionalization of the benzocyclohepten ring?
- Methodological Answer :
- Directing Groups : Leverage the methoxy group’s ortho/para-directing effects to install substituents at specific positions. For example, electrophilic substitution favors the para position relative to methoxy .
- Transition Metal Catalysis : Use palladium-catalyzed C–H activation to functionalize inert positions. Optimize ligands (e.g., phosphines) and solvents (e.g., DMF) for selectivity .
- Protection/Deprotection : Temporarily protect the amine group with Boc or Fmoc to prevent unwanted side reactions during methoxy introduction .
Q. How should metabolic stability studies be designed for this compound?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS. Calculate half-life (t₁/₂) to assess stability .
- Metabolite Identification : Use high-resolution MS/MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites.
- Enzyme Inhibition Studies : Test CYP450 isoform interactions (e.g., CYP3A4) to predict drug-drug interaction risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
